Tributoxypropylsilane
Description
Tributoxypropylsilane (hypothetical structure: (C₄H₉O)₃Si-CH₂CH₂CH₃) is a trialkoxysilane derivative characterized by a silicon atom bonded to three butoxy groups (-OC₄H₉) and a propyl chain. Trialkoxysilanes are widely used as coupling agents in polymers, coatings, and adhesives due to their ability to bond organic and inorganic materials .
Properties
CAS No. |
17906-22-8 |
|---|---|
Molecular Formula |
C15H34O3Si |
Molecular Weight |
290.51 g/mol |
IUPAC Name |
tributoxy(propyl)silane |
InChI |
InChI=1S/C15H34O3Si/c1-5-9-12-16-19(15-8-4,17-13-10-6-2)18-14-11-7-3/h5-15H2,1-4H3 |
InChI Key |
WAAWAIHPWOJHJJ-UHFFFAOYSA-N |
SMILES |
CCCCO[Si](CCC)(OCCCC)OCCCC |
Canonical SMILES |
CCCCO[Si](CCC)(OCCCC)OCCCC |
Other CAS No. |
17906-22-8 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural, physicochemical, and functional properties of tributoxypropylsilane (inferred) with analogous trialkoxysilanes:
Key Findings:
Structural Influence on Reactivity: Methoxy vs. Ethoxy Groups: Methoxy groups (e.g., in propyltrimethoxysilane) hydrolyze faster than ethoxy groups due to their smaller size, enhancing reactivity in aqueous environments . This compound’s larger butoxy groups would likely reduce hydrolysis rates, increasing shelf stability but requiring catalysts for activation. Functional Side Chains: The methacrylate group in 3-Methacryloxypropyltrimethoxysilane enables covalent bonding with polymers during curing, making it superior for composite materials compared to non-polymerizable analogs like propyltrimethoxysilane .
Thermal and Chemical Stability :
- Silanes with sulfur bridges (e.g., 3,3′-Tetrathiobis(propyl-triethoxysilane)) exhibit exceptional thermal stability (up to 250°C) due to robust Si-S bonds, whereas methacrylate-functionalized silanes degrade near 150°C .
Toxicity and Handling: Methacrylated silanes (e.g., 3-Methacryloxypropyltrimethoxysilane) require stringent respiratory protection (P95/NIOSH) due to irritant vapors, while non-functionalized silanes like propyltrimethoxysilane pose lower acute toxicity risks .
Limitations and Data Gaps
- Experimental validation of its hydrolysis kinetics and thermal stability is recommended.
- Comparative toxicity data for butoxy-substituted silanes remain sparse, necessitating further study.
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